N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound can be used in the development of new polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
- N-butyl-3-[ethyl(3-methylphenyl)amino]propanamide
- N-butyl-3-[(3-methylphenyl)amino]propanamide
Comparison:
- Structural Differences: The presence of different substituents on the oxadiazole ring or the aromatic ring can significantly alter the compound’s properties.
- Unique Features: N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide’s unique combination of a butyl group, a methylphenyl group, and an oxadiazole ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-6-12(2)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHCZDXOWWOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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